2,6-Dibromonaphthalene
Overview
Description
2,6-Dibromonaphthalene is a double brominated naphthalene intermediate used for the preparation of semiconducting molecules in applications of thin-film transistors, cathode interfacial material, and non-fullerene acceptors for organic photovoltaics (OPVs), and hole-transporting hosts for organic light-emitting diodes (OLEDs) . It is also used as a building block for constructing small semiconducting molecules or polymers .
Synthesis Analysis
2,6-Dibromonaphthalene can be synthesized through various methods. For instance, it can be synthesized directly through the Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate . It can also react with hexylmagnesium bromide to form 2,6-Dihexyl-naphthalene .Molecular Structure Analysis
The bond length between the C1–C2 and C10–C13 atoms in the 2,6–DBrN molecule was calculated as follows: cc-pVDZ 1.377A, cc-pVTZ 1.368A, 6–31G(d,p) 1.374A, 6–311G(d,p) 1.371A .Chemical Reactions Analysis
2,6-Dibromonaphthalene is used as a building block in the synthesis of various naphthalene derivatives. For example, it is used in the synthesis of 2,6-di(1H-inden-2-yl) naphthalene (DIN), 2,6-di((E)-styry)naphthalene (DSN), and 2,6-bis(phenylthyny)naphthalene (DPEN) .Physical And Chemical Properties Analysis
2,6-Dibromonaphthalene is a light yellow solid . Its molecular formula is C10H6Br2, and its molecular weight is 285.97 g/mol .Scientific Research Applications
Synthesis and Optical Properties
- Synthesis and Optical Properties : 2,6-Dibromonaphthalene has been utilized in the synthesis of core-tetrasubstituted naphthalene diimides (NDIs). Röger and Würthner (2007) synthesized tetrabromo-substituted NDIs, starting from 2,3,6,7-tetrabromonaphthalene dianhydride, a compound related to 2,6-dibromonaphthalene. These NDIs were further modified to produce chromophores with varied optical and electrochemical properties, demonstrating 2,6-dibromonaphthalene's potential in developing light-absorbing materials (Röger & Würthner, 2007).
Analytical Chemistry
- Spectrofluorimetric Reagent for Selenium Detection : Johansson et al. (1995) explored the use of 2,3-Diamino-1,4-dibromonaphthalene, a derivative of 2,6-dibromonaphthalene, as a reagent for the spectrofluorimetric determination of selenium in biological materials. This compound shows better stability and sensitivity compared to other reagents, highlighting the significance of dibromonaphthalene derivatives in analytical chemistry (Johansson, Andersson, & Olin, 1995).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The crystal structure of various dibromonaphthalene compounds, including 1,5-dibromonaphthalene and 1,8-dibromonaphthalene, has been extensively studied. Haltiwanger et al. (1984) determined the crystal structure of these compounds, contributing to our understanding of molecular interactions and structural properties in solid-state chemistry (Haltiwanger, Beurskens, Vankan, & Veeman, 1984).
Molecular Dynamics and Exciton Behavior
- Triplet Exciton Behavior in Crystals : The behavior of triplet excitons in 1,4-dibromonaphthalene crystals has been a subject of interest. Research by Vankan and Veeman (1982) on the phosphorescent behavior of these crystals at low temperatures provides insights into excitonic emission and the influence of crystal imperfections. Such studies contribute to the understanding of molecular dynamics in organic crystals (Vankan & Veeman, 1982).
Molecular Electronics
- Electrochemical Properties in Polymer Science : 2,6-Dibromonaphthalene derivatives have been used in synthesizing oligo(1,5-dialkoxynaphthalene-2,6-diyl)s with self-assembled ordered structures in solid state. Yamaguchi and Yamauchi (2015) studied these oligomers' UV-Vis, photoluminescence, and electrochemical properties, highlighting their potential in molecular electronics and materials science (Yamaguchi & Yamauchi, 2015).
Environmental and Biological Detection
- Detection of Heavy Metals : Aggrwal et al. (2021) discussed the reaction products of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, leading to compounds that can selectively detect Hg and Ni ions. This application demonstrates the potential of 2,6-dibromonaphthalene derivatives in environmental and biological detection systems (Aggrwal et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2,6-dibromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZDEYKZSZWFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348766 | |
Record name | 2,6-dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromonaphthalene | |
CAS RN |
13720-06-4 | |
Record name | 2,6-dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dibromonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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